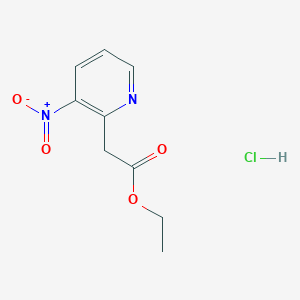
Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C9H10N2O4·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride typically involves the nitration of pyridine derivatives followed by esterification. One common method involves the reaction of 3-nitropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like DMF or dichloromethane, and bases like potassium carbonate.
Major Products Formed
Reduction: Ethyl 2-(3-aminopyridin-2-yl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The ester group allows for modification and conjugation with other molecules, enhancing its versatility in various applications.
Comparison with Similar Compounds
Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride can be compared with other similar compounds such as:
Ethyl 2-(4-trifluoromethylpyridin-2-yl)acetate: Similar structure but with a trifluoromethyl group instead of a nitro group.
Ethyl 2-(6-methylpyridin-2-yl)acetate: Contains a methyl group instead of a nitro group.
Ethyl 2-(3-aminopyridin-2-yl)acetate: The nitro group is reduced to an amino group.
Properties
Molecular Formula |
C9H11ClN2O4 |
|---|---|
Molecular Weight |
246.65 g/mol |
IUPAC Name |
ethyl 2-(3-nitropyridin-2-yl)acetate;hydrochloride |
InChI |
InChI=1S/C9H10N2O4.ClH/c1-2-15-9(12)6-7-8(11(13)14)4-3-5-10-7;/h3-5H,2,6H2,1H3;1H |
InChI Key |
MCDSIVNKYOBWQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















